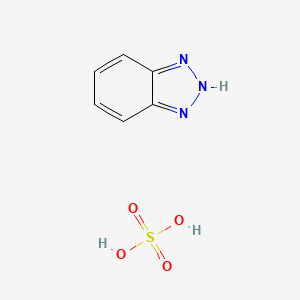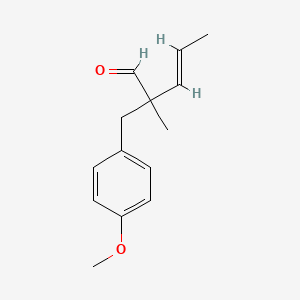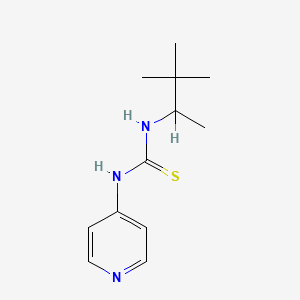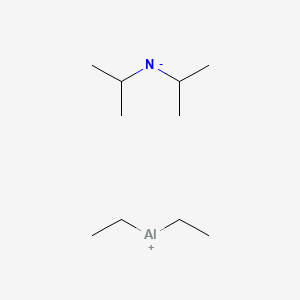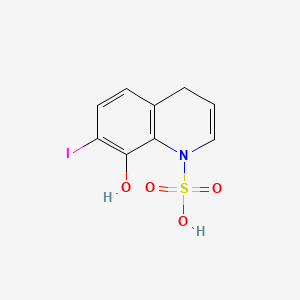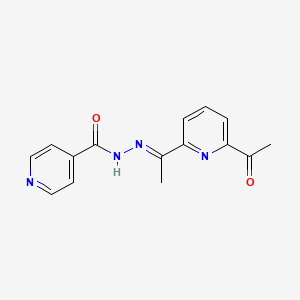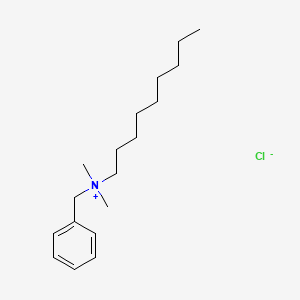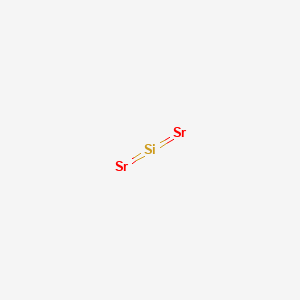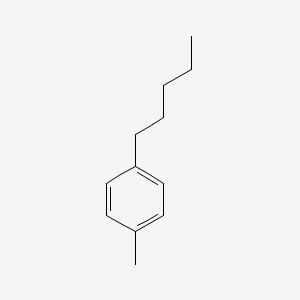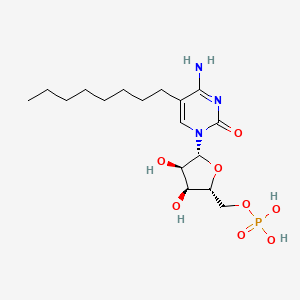
5-n-Ocytylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Ocytylcytidine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides It is a derivative of cytidine monophosphate, where the cytidine base is modified with an octyl group at the 5-n position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Ocytylcytidine 5’-monophosphate typically involves the modification of cytidine monophosphate. One common method is the enzymatic synthesis, where specific enzymes catalyze the addition of the octyl group to the cytidine base. This process often requires the use of cytidine 5’-monophosphate as a starting material, along with octylating agents and specific enzymes that facilitate the reaction under controlled conditions .
Industrial Production Methods
Industrial production of 5-n-Ocytylcytidine 5’-monophosphate can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce the compound in large quantities. These strains are modified to overexpress the necessary enzymes and to optimize the metabolic pathways for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Ocytylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-n-Ocytylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is utilized in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-n-Ocytylcytidine 5’-monophosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleotide metabolism and DNA/RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the octyl modification.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose.
N4-acetyl-2’-deoxycytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Ocytylcytidine 5’-monophosphate is unique due to the presence of the octyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This modification can also alter its interaction with enzymes and nucleic acids, making it a valuable tool for specific biochemical and medicinal applications .
Eigenschaften
CAS-Nummer |
117309-86-1 |
|---|---|
Molekularformel |
C17H30N3O8P |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-octyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H30N3O8P/c1-2-3-4-5-6-7-8-11-9-20(17(23)19-15(11)18)16-14(22)13(21)12(28-16)10-27-29(24,25)26/h9,12-14,16,21-22H,2-8,10H2,1H3,(H2,18,19,23)(H2,24,25,26)/t12-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
CQZFSGSGTCMEHW-IXYNUQLISA-N |
Isomerische SMILES |
CCCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


